molecular formula C16H16ClFN2O4 B12275488 Pazufloxacin (hydrochloride)

Pazufloxacin (hydrochloride)

Cat. No.: B12275488
M. Wt: 354.76 g/mol
InChI Key: CMTPJMNSFKHJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pazufloxacin (hydrochloride) is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is commonly used in Japan under the brand names Pasil and Pazucross . Pazufloxacin is effective against a wide range of bacterial infections, making it a valuable tool in the treatment of various infectious diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pazufloxacin involves several steps, starting with the preparation of the core quinolone structure. The key intermediate is typically synthesized through a series of reactions, including cyclization, fluorination, and amination.

Industrial Production Methods

Industrial production of pazufloxacin (hydrochloride) follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification processes, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pazufloxacin (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of pazufloxacin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .

Major Products Formed

Scientific Research Applications

Pazufloxacin (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

    Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

    Medicine: Employed in clinical trials and studies to evaluate its efficacy and safety in treating bacterial infections.

    Industry: Utilized in the development of new antibacterial agents and formulations

Comparison with Similar Compounds

Pazufloxacin (hydrochloride) is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these similar compounds, pazufloxacin has several unique features:

Similar compounds include:

These compounds share similar mechanisms of action but differ in their spectrum of activity, pharmacokinetics, and side effect profiles.

Properties

Molecular Formula

C16H16ClFN2O4

Molecular Weight

354.76 g/mol

IUPAC Name

6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride

InChI

InChI=1S/C16H15FN2O4.ClH/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H

InChI Key

CMTPJMNSFKHJBR-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.